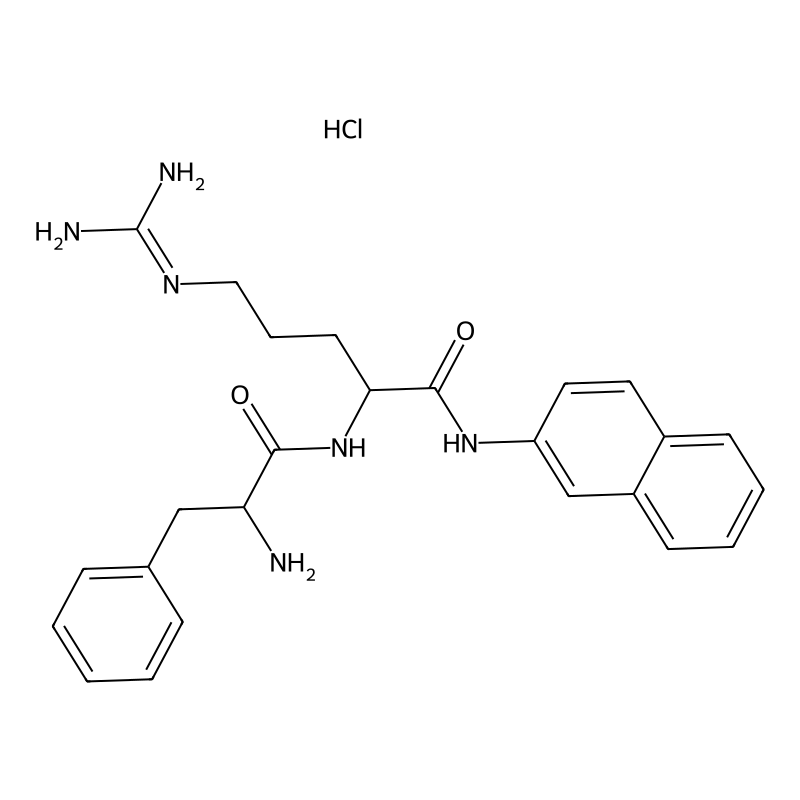Phe-Arg beta-naphthylamide dihydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Phe-Arg beta-naphthylamide dihydrochloride is a peptidomimetic compound primarily recognized for its role as an efflux pump inhibitor. It is particularly effective against multidrug resistance efflux transporters in Gram-negative bacteria, such as Pseudomonas aeruginosa. This compound is soluble in both methanol and water, enabling its use in various biochemical assays and studies . Its chemical formula is C₂₅H₃₂Cl₂N₆O₂, with a molecular weight of approximately 519.47 g/mol .
PAβN's mechanism of action as an EPI is not fully understood, but it is believed to involve multiple steps []:
- Interaction with the cell membrane: PAβN's structure allows it to interact with the bacterial cell membrane, potentially through its hydrophobic and hydrophilic regions [].
- Disruption of efflux pumps: PAβN might bind to or alter the conformation of efflux pumps, hindering their ability to transport antibiotics out of the cell [].
- Increased antibiotic accumulation: By inhibiting efflux pumps, PAβN allows antibiotics to accumulate inside the bacteria, increasing their effectiveness.
Efflux Pump Inhibitor:
- Phe-Arg β-naphthylamide dihydrochloride has been primarily investigated for its role as an efflux pump inhibitor (EPI). [] Efflux pumps are proteins found in the membranes of some bacteria that can pump out antibiotics and other harmful substances, making the bacteria resistant to treatment. []
- Studies have shown that Phe-Arg β-naphthylamide dihydrochloride can inhibit the activity of certain efflux pumps in Gram-negative bacteria, such as Escherichia coli (E. coli). [] This can make these bacteria more susceptible to antibiotics and other antimicrobials. []
Cathepsin C Substrate:
- Phe-Arg β-naphthylamide dihydrochloride can also act as a substrate for the enzyme cathepsin C, which is involved in various cellular processes, including protein degradation. []
- Studying the interaction of Phe-Arg β-naphthylamide dihydrochloride with cathepsin C can help researchers understand the function of this enzyme and its potential role in various diseases.
Other Applications:
Phe-Arg beta-naphthylamide dihydrochloride exhibits significant biological activity as an efflux pump inhibitor. It has been shown to lower the resistance of Pseudomonas aeruginosa to fluoroquinolone antibiotics, making it a valuable tool in combating antimicrobial resistance. Additionally, it serves as a substrate for dipeptidyl aminopeptidase I (also known as cathepsin C), which is involved in various physiological processes .
The synthesis of Phe-Arg beta-naphthylamide dihydrochloride typically involves the coupling of phenylalanine and arginine derivatives with beta-naphthylamine under controlled conditions. Various methods can be employed, including solid-phase peptide synthesis or solution-phase synthesis techniques, often utilizing coupling reagents to facilitate the formation of the amide bond. The final product is purified through crystallization or chromatography to obtain the dihydrochloride salt form .
Phe-Arg beta-naphthylamide dihydrochloride has several applications in research and clinical settings:
- Antimicrobial Resistance Studies: It is used to evaluate the contribution of efflux pumps to antimicrobial resistance mechanisms in bacteria .
- Biochemical Assays: The compound serves as a substrate for specific proteases, allowing researchers to study enzyme kinetics and inhibition .
- Pharmaceutical Development: Its ability to enhance antibiotic efficacy makes it a candidate for developing new therapeutic strategies against resistant bacterial strains .
Interaction studies involving Phe-Arg beta-naphthylamide dihydrochloride focus on its role in inhibiting efflux pumps. These studies typically assess how the compound affects the transport dynamics of various antibiotics within bacterial cells. Additionally, research has explored its interactions with specific enzymes, providing insights into its mechanism of action as a substrate for dipeptidyl aminopeptidase I .
Phe-Arg beta-naphthylamide dihydrochloride shares structural similarities with several other compounds that also function as efflux pump inhibitors or protease substrates. Below are some comparable compounds:
Phe-Arg beta-naphthylamide dihydrochloride is unique due to its specific effectiveness against multidrug resistance mechanisms in Gram-negative bacteria, distinguishing it from other compounds that may target different pathways or have varying levels of efficacy against different bacterial strains .








